molecular formula C9H8N2O B1298243 Quinoxalin-2-ylmethanol CAS No. 41242-94-8

Quinoxalin-2-ylmethanol

Cat. No.: B1298243
CAS No.: 41242-94-8
M. Wt: 160.17 g/mol
InChI Key: PZLGAOXMPNXQBW-UHFFFAOYSA-N
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Description

Quinoxalin-2-ylmethanol is a heterocyclic organic compound that has garnered significant interest due to its diverse biological activities. It is a derivative of quinoxaline, a bicyclic aromatic compound containing a pyrazine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ylmethanol typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions . This reaction forms the quinoxaline ring, which is then subjected to reduction to yield this compound. The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to quinoxalin-2-carboxylic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include quinoxalin-2-carboxylic acid, this compound derivatives, and various substituted quinoxalines .

Scientific Research Applications

Quinoxalin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are being explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoxalin-2-ylmethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and protein synthesis.

    Pathways Involved: It can inhibit the activity of enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

  • Quinoxaline
  • Quinoxalin-2-one
  • Quinoxalin-2-carboxylic acid

Comparison: Quinoxalin-2-ylmethanol is unique due to its specific structural features and reactivity. Unlike quinoxaline, which is primarily used as a parent compound for various derivatives, this compound has distinct functional groups that allow for diverse chemical modifications. Compared to quinoxalin-2-one and quinoxalin-2-carboxylic acid, this compound exhibits different reactivity patterns and biological activities, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

quinoxalin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGAOXMPNXQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358622
Record name quinoxalin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41242-94-8
Record name quinoxalin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxalin-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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